molecular formula C13H22N4 B1453591 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine CAS No. 1306558-43-9

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1453591
CAS No.: 1306558-43-9
M. Wt: 234.34 g/mol
InChI Key: KYUHNIBEFFCDOZ-UHFFFAOYSA-N
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Description

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine is a chemical compound with the molecular formula C13H22N4 It is characterized by the presence of a cyclohexyl group attached to a 1,2,4-triazole ring, which is further connected to a piperidine ring

Preparation Methods

The synthesis of 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of cyclohexylamine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives .

Scientific Research Applications

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar compounds to 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine include:

    3-Cyclohexyl-1H-1,2,4-triazol-5-amine: This compound shares the triazole and cyclohexyl groups but differs in the position of the amine group.

    3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine: Similar in structure but with an amino group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h10-11,14H,1-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUHNIBEFFCDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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